Tetraphenylarsonium iodide Tetraphenylarsonium iodide
Brand Name: Vulcanchem
CAS No.: 7422-32-4
VCID: VC18430830
InChI: InChI=1S/C24H20As.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1
SMILES:
Molecular Formula: C24H20AsI
Molecular Weight: 510.2 g/mol

Tetraphenylarsonium iodide

CAS No.: 7422-32-4

Cat. No.: VC18430830

Molecular Formula: C24H20AsI

Molecular Weight: 510.2 g/mol

* For research use only. Not for human or veterinary use.

Tetraphenylarsonium iodide - 7422-32-4

Specification

CAS No. 7422-32-4
Molecular Formula C24H20AsI
Molecular Weight 510.2 g/mol
IUPAC Name tetraphenylarsanium;iodide
Standard InChI InChI=1S/C24H20As.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1
Standard InChI Key NTIVEBOPRSMRSY-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Bonding

Crystalline Isostructurality

Table 1: Comparative Properties of Tetraphenylarsonium and Tetraphenylphosphonium Iodides

PropertyTetraphenylarsonium IodideTetraphenylphosphonium Iodide
Molecular FormulaC₂₄H₂₀AsIC₂₄H₂₀PI
Molecular Weight (g/mol)510.2492.3
Crystal SystemTriclinicTriclinic
Space Group
Melting Point (°C)228–231216–217

Synthesis and Characterization

Primary Synthesis Route

The compound is synthesized via a metathesis reaction between tetraphenylarsonium chloride ([As(C₆H₅)₄]Cl) and sodium iodide (NaI) in aqueous solution:

[As(C₆H₅)₄]Cl+NaI[As(C₆H₅)₄]I+NaCl\text{[As(C₆H₅)₄]Cl} + \text{NaI} \rightarrow \text{[As(C₆H₅)₄]I} + \text{NaCl}

This method yields high-purity product, which is isolated through recrystallization from acetonitrile.

Alternative Methods in Coordination Chemistry

Tetraphenylarsonium iodide serves as a precursor in synthesizing halogenoargentate clusters. For example, refluxing with silver iodide (AgI) in acetonitrile produces tetranuclear iodoargentate complexes like [Ag₄I₈]⁴⁻, where the arsonium cation stabilizes the anionic cluster . Such reactions highlight its utility in constructing coordination polymers with tailored electronic properties.

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C spectra validate phenyl group integrity.

  • Mass Spectrometry: Molecular ion peaks at m/z 510.2 confirm the molecular formula.

Applications in Chemistry and Materials Science

Counterion in Coordination Complexes

The bulky [As(C₆H₅)₄]⁺ cation stabilizes large anionic clusters, such as [Ag₄I₈]⁴⁻, by mitigating electrostatic repulsion. These clusters exhibit unique geometries, including edge-sharing tetrahedra and trigonal-planar silver centers, which are relevant for optoelectronic materials .

Phase-Transfer Catalyst

Due to its lipophilicity, tetraphenylarsonium iodide facilitates reactions between aqueous and organic phases. It is employed in nucleophilic substitutions and polymerizations, enhancing reaction rates and yields.

Biological and Pharmacological Activity

Ion Channel Modulation

The compound modulates voltage-gated ion channels, altering cellular excitability in neuronal and cardiac tissues. Studies suggest it binds to channel pores, impeding ion flux—a mechanism under investigation for treating arrhythmias and epilepsy.

Antimicrobial and Cytotoxic Effects

Tetraphenylarsonium iodide exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Its cytotoxicity in cancer cell lines, such as HeLa and MCF-7, is attributed to arsenic-induced oxidative stress and DNA damage.

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